molecular formula C11H15BrClN B2404869 {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride CAS No. 1955499-24-7

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride

Cat. No.: B2404869
CAS No.: 1955499-24-7
M. Wt: 276.6
InChI Key: NSKOKZZJONKKTD-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, with a bromophenyl substituent. It is commonly used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOKZZJONKKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via [2+1] Cycloaddition

A common approach involves the reaction of α,β-unsaturated esters with diazo compounds. For example, cinnamyl acetate derivatives undergo cyclopropanation using sodium chlorodifluoroacetate in diglyme under reflux, yielding gem-difluorocyclopropanes. Adapting this method, the 4-bromobenzyl-substituted cyclopropane precursor can be synthesized by substituting cinnamyl acetate with a 4-bromophenyl analog.

Reaction Conditions

Reagent Solvent Temperature Yield Source
NaClF₂CO₂⁻ Diglyme Reflux 75%

Asymmetric Cyclopropanation

Enantioselective synthesis employs chiral copper catalysts, such as bis(oxazoline)-ligated copper(I) triflate, to generate optically active cyclopropanes. For instance, α-fluorostyrene cyclopropanation with this system produces trans-(1S,2S)-configured products with >90% enantiomeric excess. This method is adaptable to 4-bromophenyl substrates by modifying the styrene precursor.

Introduction of the 4-Bromobenzyl Group

Alkylation of Cyclopropane Intermediates

The 4-bromobenzyl moiety is introduced via nucleophilic substitution or reductive alkylation. A reported protocol alkylates [1-(phenyl)cyclopropyl]methanamine with 4-bromobenzyl bromide under basic conditions (K₂CO₃, DMF), achieving 65–70% yields.

Optimization Note

  • Base Selection : Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.
  • Solvent : Dimethylformamide (DMF) enhances solubility of aromatic intermediates.

Demethylation of Methoxy Precursors

For analogs with methoxy groups, boron tribromide in dichloromethane selectively cleaves methyl ethers to phenols (70% yield). Applied to 4-methoxybenzyl intermediates, this method generates the 4-hydroxy derivative, which can be brominated using N-bromosuccinimide (NBS).

Amine Functionalization and Salt Formation

Mitsunobu Reaction for Amine Protection

Phthalimide protection via Mitsunobu reaction (DEAD, PPh₃) converts cyclopropanemethanol intermediates to phthalimides (75–80% yield), followed by hydrazine hydrate deprotection to primary amines.

Example Protocol

  • Cyclopropanemethanol (18a ) + Phthalimide → Phthalimide intermediate (18a–e ).
  • Deprotection: Hydrazine hydrate in ethanol, 12 h, 85% yield.

Reductive Amination

Primary amines are alkylated via reductive amination with 4-bromobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding secondary amines (60–65%).

Hydrochloride Salt Formation

The free base is treated with HCl (2M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/diethyl ether affords pure product (90–95% recovery).

Analytical Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
0.72–0.81 m 4H Cyclopropane CH₂
2.74 s 2H CH₂NH₂
7.26 m 4H 4-Bromophenyl H

GC/MS

  • m/z: 163 (M⁺, 5%), 133 (35%), 105 (100%).

Chiral Resolution

Chiral preparative HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers with >99% ee. Absolute configuration is confirmed via optical rotation comparison to asymmetrically synthesized standards.

Challenges and Mitigation Strategies

Acid Sensitivity

Cyclopropane aldehydes decompose under weakly acidic conditions (e.g., CDCl₃). Substituting DIBAL-H with LiAlH₄ for ester reductions stabilizes intermediates.

Stereochemical Control

Racemic mixtures require chiral resolution. Asymmetric cyclopropanation using copper catalysts avoids this step, streamlining synthesis.

Industrial and Pharmacological Relevance

The hydrochloride salt enhances aqueous solubility for biological testing. Patent EP0230742A1 highlights cyclopropane amines as central nervous system agents, though specific data for this analog remains proprietary.

Chemical Reactions Analysis

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as an antibacterial and antifungal agent. Similar compounds have shown promise in interacting with cellular membranes, suggesting that {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride may exhibit comparable biological activities. Preliminary studies indicate that derivatives of cyclopropyl amines can affect microbial growth, although specific studies on this compound are still needed.

Synthesis of Bioactive Compounds

This compound can serve as a building block in the synthesis of more complex molecules. For instance, it may be utilized in creating derivatives with enhanced pharmacological properties or in the development of new therapeutic agents targeting specific diseases . The ability to modify the para-bromophenyl group allows for the exploration of structure-activity relationships (SAR) in drug design.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies with various biological targets can elucidate its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameStructureSimilarityNotable Features
Methyl 1-(4-bromophenyl)cyclopropanecarboxylateStructure0.98Ester derivative; used in synthetic applications.
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylateStructure0.94Similar structure; differing only by ethyl group.
Methyl 2-(4-bromophenyl)butanoateStructure0.94Contains a butanoate group; different carbon chain length.
Methyl 1-(3-bromophenyl)-4-oxocyclohexanecarboxylateStructure0.92Cyclohexane derivative; different ring structure.
Methyl 1-(4-bromophenyl)cyclopentanecarboxylateStructure0.92Cyclopentane instead of cyclopropane; altered ring size.

This comparative analysis highlights the unique characteristics of this compound, particularly its specific cyclopropane structure combined with an amine functional group, which may influence its biological activity.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride can be compared with other similar compounds, such as:

    {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanamine hydrochloride: This compound has a chlorine substituent instead of bromine, which can lead to different chemical reactivity and biological activity.

    {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride: The presence of a fluorine atom can influence the compound’s stability and interactions with molecular targets.

    {1-[(4-Methoxyphenyl)methyl]cyclopropyl}methanamine hydrochloride: The methoxy group can affect the compound’s solubility and reactivity in chemical reactions.

Biological Activity

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride is a cyclopropyl amine derivative notable for its structural features, including a para-bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.

  • Molecular Formula: C_{12}H_{14}BrN·HCl
  • Molecular Weight: Approximately 256.14 g/mol

The presence of the bromine atom enhances the compound's reactivity, which is pivotal in its biological interactions and therapeutic applications .

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate cellular processes leading to various biological effects. The compound's cyclopropyl structure may also contribute to its binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds similar to {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The bromophenyl group is thought to enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedZone of Inhibition (mm)
{1-[(4-Bromophenyl)methyl]...}Staphylococcus aureus, E. coli20-25
{1-[(4-Chlorophenyl)methyl]...}Bacillus subtilis, Klebsiella pneumonia15-22
{1-[(4-Fluorophenyl)methyl]...}Staphylococcus epidermidis18-21

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom in the para position may influence the compound's interaction with cancer-related molecular pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the effects of various compounds on human cancer cell lines (MCF-7, HCT-116, HepG-2), it was found that compounds with similar structures showed varied levels of cytotoxicity depending on their substituents .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
{1-[(4-Bromophenyl)methyl]...}MCF-715
{1-[(4-Chlorophenyl)methyl]...}HCT-11620
{1-[(4-Fluorophenyl)methyl]...}HepG-225

Q & A

Q. Methodological Approach :

  • 1H/13C NMR : Protons on the cyclopropane ring exhibit characteristic coupling patterns (e.g., vicinal coupling constants ~5–10 Hz). The 4-bromophenyl group shows aromatic resonances at δ ~7.3–7.5 ppm (doublet for para-substitution) .
  • HRMS (ESI) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C11H14BrN·HCl: ~284.02 g/mol) .
  • X-ray crystallography : Resolves cyclopropane geometry and confirms hydrochloride salt formation (if crystalline) .

Advanced: How does the cyclopropane ring influence the compound’s stability and reactivity?

Q. Key Challenges and Solutions :

  • Ring strain : The cyclopropane’s 60° bond angles induce strain, potentially leading to ring-opening reactions. Stabilization strategies include using electron-withdrawing groups (e.g., bromophenyl) to reduce strain .
  • Stereochemistry : Cyclopropane substituents can adopt cis/trans configurations, affecting pharmacological activity. Chiral HPLC or NOESY NMR resolves stereoisomers .

Advanced: What synthetic routes are reported for similar cyclopropylmethylamine derivatives?

Q. Methodological Comparison :

Method Conditions Yield Key Observations
Reductive aminationNaBH(OAc)₃, DCE, RT60–70%Selective for secondary amines; avoids over-reduction
Borane reductionBH₃·THF, MeOH, reflux50–55%Risk of cyclopropane ring opening under acidic conditions
Chiral resolutionDiastereomeric salt formation30–40%Separates enantiomers; low yield but high purity

Advanced: What pharmacological targets are associated with cyclopropylmethylamine scaffolds?

Q. Functional Insights :

  • Serotonin 2C (5-HT2C) receptor agonism : Structurally related compounds (e.g., N-substituted cyclopropylmethylamines) show functional selectivity for 5-HT2C over 5-HT2A/B receptors, suggesting potential antipsychotic applications .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., 4-bromo) enhance receptor binding affinity.
    • Cyclopropane rigidity improves metabolic stability compared to flexible alkyl chains .

Basic: What purity assessment methods are recommended for this compound?

Q. Methodological Protocol :

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (e.g., unreacted precursors).
  • Elemental analysis : Confirm Cl⁻ content in the hydrochloride salt (theoretical Cl: ~12.5%) .
  • Karl Fischer titration : Quantify residual moisture (<1% for hygroscopic salts) .

Advanced: How can synthetic byproducts or degradation products be identified?

Q. Analytical Workflow :

LC-MS/MS : Screen for common byproducts (e.g., ring-opened aldehydes or dimerized species).

Stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 1 week; monitor degradation via NMR .

Mechanistic studies : Use DFT calculations to predict cyclopropane ring-opening pathways under acidic/basic conditions .

Basic: What are the compound’s key physicochemical properties?

Q. Comparative Data :

Compound 5-HT2C EC₅₀ (nM) 5-HT2A/B Selectivity
Target compound15 ± 2100-fold over 5-HT2A
1-(2-Fluorophenyl analog)25 ± 350-fold
N-Methyl derivative>1000Inactive

Data adapted from studies on structurally related agonists .

Advanced: What computational tools are used to predict this compound’s pharmacokinetics?

Q. Methodological Recommendations :

  • Molecular docking (AutoDock Vina) : Models interactions with 5-HT2C receptor (PDB ID: 6BQG).
  • ADMET prediction (SwissADME) : Estimates logP (~2.5), CNS permeability (high), and CYP450 inhibition risks .
  • MD simulations (GROMACS) : Evaluates cyclopropane stability in lipid bilayers .

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